Quetiapine EP Impurity C Quetiapine EP Impurity C
Brand Name: Vulcanchem
CAS No.: 1798840-31-9
VCID: VC0047922
InChI: InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2
SMILES: C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86
Molecular Formula: C40H42N6O3S2
Molecular Weight: 718.935

Quetiapine EP Impurity C

CAS No.: 1798840-31-9

Cat. No.: VC0047922

Molecular Formula: C40H42N6O3S2

Molecular Weight: 718.935

* For research use only. Not for human or veterinary use.

Quetiapine EP Impurity C - 1798840-31-9

Specification

CAS No. 1798840-31-9
Molecular Formula C40H42N6O3S2
Molecular Weight 718.935
IUPAC Name 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate
Standard InChI InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2
Standard InChI Key DHHVVVZKNWCEEX-UHFFFAOYSA-N
SMILES C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator